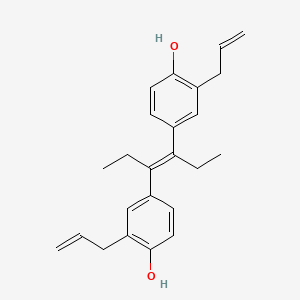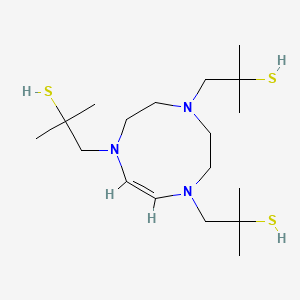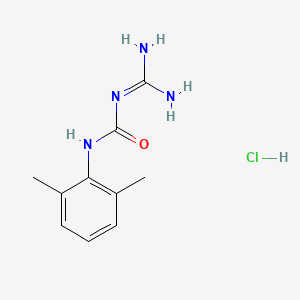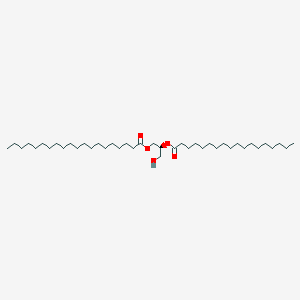
1-Eicosanoyl-2-octadecanoyl-sn-glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DG(20:0/18:0), also known as DAG(38:0) or diglyceride, belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(20:0/18:0) is considered to be a diradylglycerol lipid molecule. DG(20:0/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(20:0/18:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(20:0/18:0) is primarily located in the membrane (predicted from logP). In humans, DG(20:0/18:0) is involved in phosphatidylcholine biosynthesis PC(20:0/18:0) pathway and phosphatidylethanolamine biosynthesis pe(20:0/18:0) pathway. DG(20:0/18:0) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(20:0/18:0/18:1(9Z)) pathway, de novo triacylglycerol biosynthesis TG(20:0/18:0/16:0) pathway, de novo triacylglycerol biosynthesis TG(20:0/18:0/i-16:0) pathway, and de novo triacylglycerol biosynthesis TG(20:0/18:0/20:3(5Z, 8Z, 11Z)) pathway.
DG(20:0/18:0/0:0) is a diglyceride.
Wissenschaftliche Forschungsanwendungen
Chemical Composition and Biosynthesis
- Chemical Composition in Plants: The exudate from the leaves of Paulownia tomentosa contains acylglycerols, including compounds with eicosanoyl or octadecanoyl groups, which are closely related to 1-eicosanoyl-2-octadecanoyl-sn-glycerol (Asai et al., 2009).
Biomedical Research
Lysophosphatidic Acid Receptors Activation
Lysophosphatidic acid receptors, part of the EDG family, are differentially activated by various LPA species, which may include derivatives similar to 1-eicosanoyl-2-octadecanoyl-sn-glycerol (Bandoh et al., 2000).
Cannabinoid Receptors Interaction
Compounds structurally related to 1-eicosanoyl-2-octadecanoyl-sn-glycerol interact with cannabinoid receptors, membrane transporter, and fatty acid amide hydrolase, suggesting potential biomedical applications (van der Stelt et al., 2002).
Anti-Inflammatory Potential
Monoacylglycerols isolated from brown seaweed, structurally similar to 1-eicosanoyl-2-octadecanoyl-sn-glycerol, exhibit anti-inflammatory activity, indicating a potential role in inflammation regulation (Lopes et al., 2014).
Material Science
Phase Equilibria in Industrial Applications
The phase equilibria of glycerol esters, related to 1-eicosanoyl-2-octadecanoyl-sn-glycerol, in carbon dioxide and sulfur hexafluoride, have implications for industrial applications and material science (Perko et al., 2012).
Polymorphism Studies
Studies on the polymorphism of related compounds, like 1-eicosanol, provide insights into the material properties and applications in various fields, including pharmaceuticals and cosmetics (Ventolà et al., 2002).
Environmental and Ecological Studies
- Algal Lipid Kinetics: Research on the behavior of algal phospholipids in high-temperature water, related to compounds like 1-eicosanoyl-2-octadecanoyl-sn-glycerol, provides insights into environmental processes and algal biochemistry (Changi et al., 2012).
Eigenschaften
Produktname |
1-Eicosanoyl-2-octadecanoyl-sn-glycerol |
|---|---|
Molekularformel |
C41H80O5 |
Molekulargewicht |
653.1 g/mol |
IUPAC-Name |
[(2S)-3-hydroxy-2-octadecanoyloxypropyl] icosanoate |
InChI |
InChI=1S/C41H80O5/c1-3-5-7-9-11-13-15-17-19-20-22-23-25-27-29-31-33-35-40(43)45-38-39(37-42)46-41(44)36-34-32-30-28-26-24-21-18-16-14-12-10-8-6-4-2/h39,42H,3-38H2,1-2H3/t39-/m0/s1 |
InChI-Schlüssel |
SCGCTMVKIGULND-KDXMTYKHSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



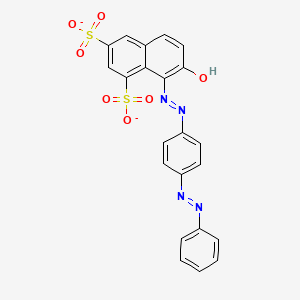
![9,10-Dioxo-1-anthracenecarboxylic acid [2-(2,3-dimethylanilino)-2-oxoethyl] ester](/img/structure/B1231543.png)
![4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-YL)amino]methyl}phenyl sulfamate](/img/structure/B1231548.png)
![4-(2,5-dioxo-1-pyrrolidinyl)-N-[4-(4-methoxyphenyl)-2-thiazolyl]benzamide](/img/structure/B1231549.png)

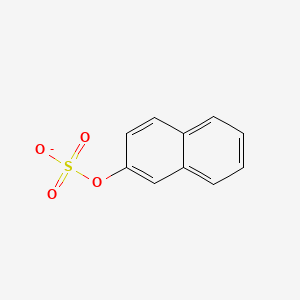
![(1S,3aR,4S,6S)-1,4,7-trimethyl-6-(2-methylprop-1-enyl)-9-pentyl-2,3,3a,4,5,6-hexahydro-1H-phenaleno[2,1-d]oxazole](/img/structure/B1231553.png)
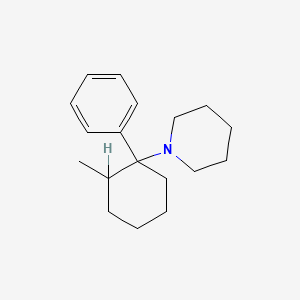
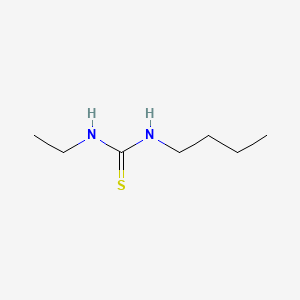
![3,6-diamino-N-[(6Z)-3-(2-amino-6-hydroxy-1,4,5,6-tetrahydropyrimidin-4-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentaazacyclohexadecan-15-yl]hexanam](/img/structure/B1231557.png)
![2-[[(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyl-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylheptanoyl]amino]ethanesulfonic acid](/img/structure/B1231558.png)
